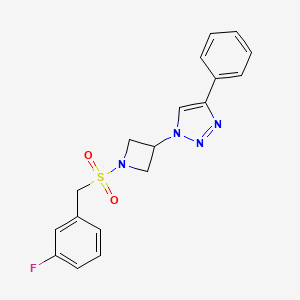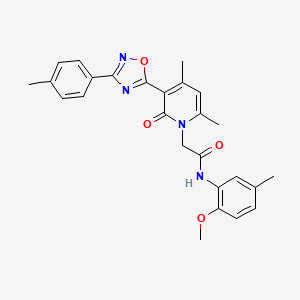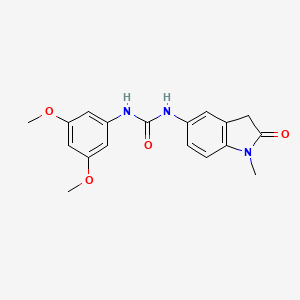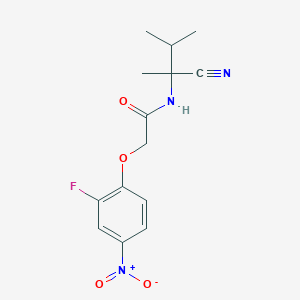
1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases.
Scientific Research Applications
Chemical Inhibitors and Enzyme Selectivity
One significant area of application for complex chemical compounds, including structures similar to the one mentioned, is in the development of chemical inhibitors for cytochrome P450 (CYP) isoforms. These enzymes are crucial for drug metabolism, and inhibitors can help understand drug-drug interactions and the metabolism of various pharmaceuticals. Compounds with specificity towards different CYP isoforms offer a tool for dissecting the contribution of these enzymes to the metabolism of drugs, potentially reducing adverse interactions in polypharmacy scenarios (Khojasteh et al., 2011).
Antioxidant Properties and Cell Impairment Remediation
Another area of interest is the study of compounds with antioxidant properties, such as chromones and their derivatives, including potentially related structures. These compounds have been identified for their ability to neutralize active oxygen and interrupt free radical processes, thus delaying or inhibiting cell impairment. This has implications for treating and preventing diseases associated with oxidative stress, showcasing the therapeutic potential of these compounds in mitigating inflammation, diabetes, and cancer (Yadav et al., 2014).
Heterocyclic N-oxide Molecules in Synthesis and Drug Development
Heterocyclic N-oxide molecules, including pyridine and indazole N-oxides, are highlighted for their versatility in organic synthesis, catalysis, and drug development. These compounds serve as key intermediates in synthesizing bioactive molecules with anticancer, antibacterial, and anti-inflammatory properties. The diversity and potential applications of heterocyclic N-oxide derivatives underscore the broad scope of chemical compounds in advancing pharmaceutical and medicinal chemistry (Li et al., 2019).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold, a key structural element in kinase inhibitors, illustrates the compound's relevance in developing targeted therapies for cancer and other diseases. Kinase inhibitors play a critical role in modulating signal transduction pathways involved in disease progression. The versatility of pyrazolo[3,4-b]pyridine in binding to kinases underscores the importance of such compounds in drug discovery and therapeutic applications (Wenglowsky, 2013).
properties
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c16-13-10-17-6-2-14(13)22-12-3-8-19(9-4-12)15(21)11-20-7-1-5-18-20/h1-2,5-7,10,12H,3-4,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJQBSDZWXQHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(hydroxymethyl)-2-imino-8-methyl-N-[3-(trifluoromethyl)phenyl]pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2481587.png)



![4-ethoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2481592.png)


![N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2481595.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2481602.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-3-carboxamide](/img/structure/B2481603.png)

